molecular formula C11H9NO3 B8765570 1-acetylindole-3-carboxylic Acid

1-acetylindole-3-carboxylic Acid

Cat. No.: B8765570
M. Wt: 203.19 g/mol
InChI Key: GHLPNUSFQJHAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetylindole-3-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-acetylindole-3-carboxylic Acid typically involves the following steps:

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts and continuous flow reactors to enhance reaction efficiency .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the potential of indole derivatives, including 1-acetylindole-3-carboxylic acid, as multitarget-directed ligands for treating Alzheimer's disease. These compounds exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine. In a study, derivatives showed significant potency against acetylcholinesterase with IC50 values ranging from 0.27 to 21.5 µM . The ability to inhibit these enzymes suggests a role in enhancing cognitive function and mitigating memory loss associated with neurodegenerative diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated moderate activity against lung cancer cells (A549 cell line), with inhibition percentages of approximately 25.81% . This suggests that this compound may act as a potential lead compound for developing anticancer agents.

Fungicidal Activity

Research indicates that derivatives of indole, including this compound, possess fungicidal properties. Specific formulations have shown effectiveness against various fungal pathogens in agricultural settings. For instance, certain indole derivatives exhibited higher activity than traditional fungicides like metalaxyl . This positions the compound as a candidate for developing new agricultural fungicides that are potentially less harmful to the environment.

Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various chemical reactions, including C–H functionalization processes . This application is crucial for developing new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
NeuroprotectiveNature (2024)Indole derivatives inhibit acetylcholinesterase; potential for Alzheimer's treatment .
AnticancerAsian Journal of Chemistry (2021)Moderate anticancer activity against A549 lung cancer cells; inhibition at 25.81% .
Agricultural FungicideJ-Stage (2020)Indole derivatives show higher fungicidal activity than metalaxyl against plant pathogens .
Synthetic ChemistryACS Journal (2022)Utilized in C–H functionalization reactions; serves as a key intermediate in drug synthesis .

Mechanism of Action

The mechanism of action of 1-acetylindole-3-carboxylic Acid involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-acetylindole-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-7(13)12-6-9(11(14)15)8-4-2-3-5-10(8)12/h2-6H,1H3,(H,14,15)

InChI Key

GHLPNUSFQJHAPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-Indole-3-carboxylic acid (400 mg) and sodium acetate (0.96 g) were suspended in acetic anhydride (4.8 ml). The mixture was stirred at 110° C. for 16 hours and extracted with chloroform. The organic phase was washed with 2 N hydrochloric acid, dried over sodium sulfate anhydrous, and concentrated under reduced pressure. The residue was purified by column chromatography (eluting solvent; dichloromethane:methanol 50:1) to give the title compound (170 mg, Y.:34%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
solvent
Reaction Step Three
Yield
34%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.